molecular formula C6H14N2O B1442293 trans-4-Aminomethyl-3-hydroxypiperidine CAS No. 823226-03-5

trans-4-Aminomethyl-3-hydroxypiperidine

Cat. No. B1442293
M. Wt: 130.19 g/mol
InChI Key: RQEXJRROGBIXMM-NTSWFWBYSA-N
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Description

“trans-4-Aminomethyl-3-hydroxypiperidine” is a chemical compound with the molecular formula C6H14N2O . It has a molecular weight of 130.19 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis have been published .


Molecular Structure Analysis

The molecular structure of “trans-4-Aminomethyl-3-hydroxypiperidine” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms .


Physical And Chemical Properties Analysis

“trans-4-Aminomethyl-3-hydroxypiperidine” is a solid at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Biochemistry - Development of Fluorescent Probes

  • Methods of Application : The probes were designed and synthesized with varied electronic properties, which show tunable absorption and emission in the visible region with large Stokes shifts . Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .

  • Results or Outcomes : These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD) . One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .

Synthesis of Pharmaceutical Compounds

  • Methods of Application : Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

  • Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Synthesis of Natural Alkaloids

  • Methods of Application : A stereoselective three-component vinylogous Mannich-type reaction (VMR) of 1,3-bis-trimethylsily enol ether 7 was therefore investigated and was found to give cyclized chiral dihydropyridinone compound 9 as an adduct .

  • Results or Outcomes : The method was showcased by concise two-step approaches in the synthesis of the bioactive natural alkaloids (+)-241D; ( )-241D and isosolenopsin A .

Optimization of trans-4-Hydroxyproline Synthesis Pathway

  • Methods of Application : This study focused on designing the key nodes of anabolic pathway to enhance carbon flux and minimize carbon loss, thereby maximizing the production potential of microbial cell factories . The biosynthetic pathway was strengthened while branching pathways were disrupted, resulting in increased metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle .

  • Results or Outcomes : The strain HYP-10 produced 89.4 g/L of T-4-HYP in a 5 L fermenter, with a total yield of 0.34 g/g, the highest values reported by microbial fermentation .

Synthesis of Glutamic Acid Analogs and Kainoid Analogs

Safety And Hazards

The safety information for “trans-4-Aminomethyl-3-hydroxypiperidine” indicates that it should be stored in a refrigerator . The GHS pictogram is GHS07, and the signal word is "Warning" . The specific hazard and precautionary statements are not provided in the search results .

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the future directions for “trans-4-Aminomethyl-3-hydroxypiperidine” could involve its use in the synthesis of new pharmaceuticals .

properties

IUPAC Name

(3S,4S)-4-(aminomethyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c7-3-5-1-2-8-4-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEXJRROGBIXMM-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Aminomethyl-3-hydroxypiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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